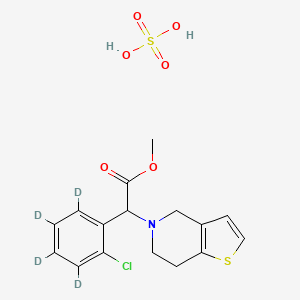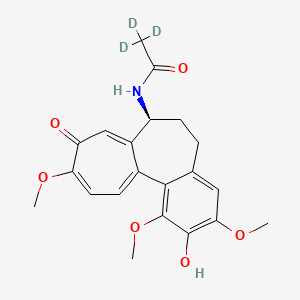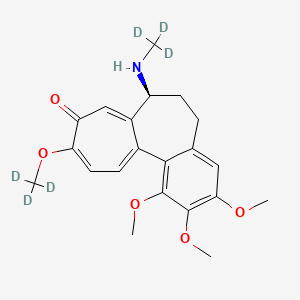
rac-Milnacipran-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-Milnacipran-d10 Hydrochloride” is the labeled analogue of Milnacipran . Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . The “d10” in the name indicates that this compound is a deuterated form of Milnacipran .
Molecular Structure Analysis
The molecular formula of “rac-Milnacipran-d10 Hydrochloride” is C15H13D10ClN2O . This indicates that it has 15 carbon atoms, 13 hydrogen atoms, 10 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 292.87 g/mol .Chemical Reactions Analysis
As a selective serotonin and norepinephrine reuptake inhibitor (SNRI), Milnacipran works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain . This can help to alleviate symptoms of conditions like fibromyalgia and major depressive disorder .Aplicaciones Científicas De Investigación
Analytical Methods Development
HPTLC Method for Milnacipran Estimation : A high performance thin layer chromatographic method has been developed for the quantitative determination of Milnacipran Hydrochloride in bulk and formulations. This method is validated for linearity, accuracy, precision, and robustness, demonstrating high sensitivity and specificity for Milnacipran Hydrochloride estimation (Singhvi et al., 2017).
LC and UV Spectroscopic Methods for Milnacipran Assay : Selective stability-indicating LC and second order derivative UV spectroscopic methods have been developed for assaying Milnacipran in pharmaceutical formulations, demonstrating reproducibility and accuracy (Dias et al., 2010).
Colorimetric Method for Milnacipran Determination : A colorimetric method using ninhydrin reagent for the determination of Milnacipran Hydrochloride in bulk and swellable matrix tablets was developed, showing good sensitivity, accuracy, and precision (Hussain et al., 2016).
Pharmacological and Clinical Studies
Effect on Pain in Neurologic Diseases : A study demonstrated Milnacipran’s effectiveness in reducing chronic radicular pain in patients with lumbosacral disc disease (Marks et al., 2014).
Pharmacokinetics in Humans : Research on the pharmacokinetics, excretion, and metabolism of Milnacipran after oral administration in humans revealed insights into its rapid excretion and metabolism (Li et al., 2012).
Treatment for Fibromyalgia : Milnacipran, as a serotonin and norepinephrine reuptake inhibitor, has shown efficacy in the treatment of fibromyalgia, reducing pain and improving overall well-being (Leo, 2009).
Synthesis and Characterization
Synthesis of Milnacipran Hydrochloride : An efficient synthesis method for Milnacipran Hydrochloride has been developed, highlighting a high yield and reduced by-products (Desireddy et al., 2017).
Characterization of Impurities : Research on the isolation and characterization of impurities in Milnacipran Hydrochloride provides insights into its chemical properties and the origin of these impurities (Khatri & Mehta, 2014).
Safety And Hazards
Direcciones Futuras
Milnacipran has been approved for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . Recent research has shown that the levorotatory enantiomer of milnacipran, levomilnacipran, may have the capacity to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making the agent a possible course of treatment for Alzheimer’s disease .
Propiedades
Número CAS |
1217774-40-7 |
|---|---|
Nombre del producto |
rac-Milnacipran-d10 Hydrochloride |
Fórmula molecular |
C15H13ClN2OD10 |
Peso molecular |
292.87 |
Apariencia |
Off-White to Light Yellow Solid |
melting_point |
>100°C (dec.) |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
101152-94-7 (unlabelled) |
Sinónimos |
(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride; F-2207-d10; Ixel-d10; Toledomin-d10; Dalcipran-d10 |
Etiqueta |
Milnacipran Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



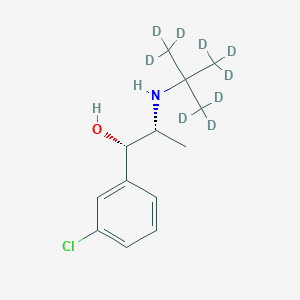
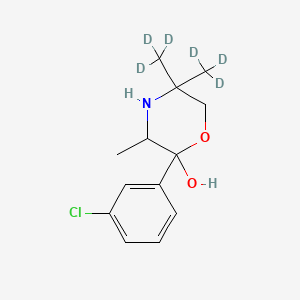
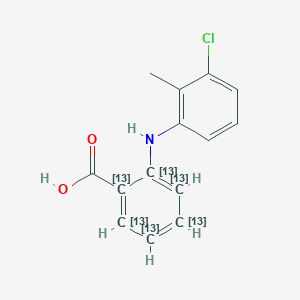
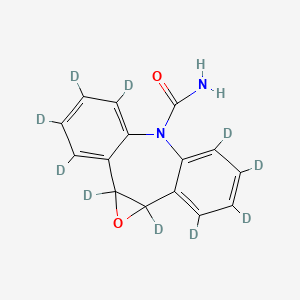
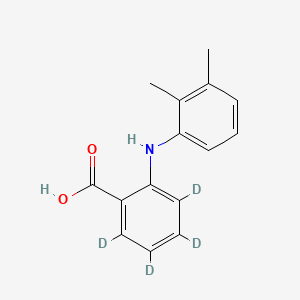
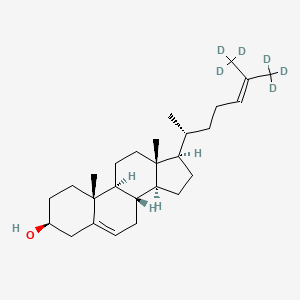
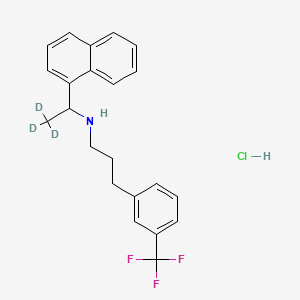
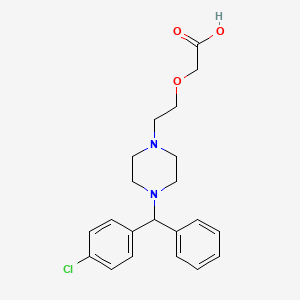
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)
